N-(2,3-DIMETHYLPHENYL)-2-({8-ETHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Description
N-(2,3-Dimethylphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key structural elements include:
- 8-Ethyl substituent: This alkyl group may influence metabolic stability and hydrophobic interactions.
- 3-Phenyl group: Aromatic substitution at position 3 of the spiro ring could contribute to π-π stacking or van der Waals interactions.
- Sulfanyl-linked acetamide moiety: The thioether bridge connects the spiro system to an N-(2,3-dimethylphenyl)acetamide group, which may modulate solubility and bioavailability.
The compound’s molecular formula is C₂₈H₃₃N₄O₂S, with an average molecular mass of 489.65 g/mol and a monoisotopic mass of 489.2325 g/mol .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4OS/c1-4-29-15-13-25(14-16-29)27-23(20-10-6-5-7-11-20)24(28-25)31-17-22(30)26-21-12-8-9-18(2)19(21)3/h5-12H,4,13-17H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNNZNJWCFKBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC(=C3C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dimethylphenyl)-2-({8-Ethyl-3-phenyl-1,4,8-triazaspir[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a complex organic compound notable for its unique structure and potential biological activities. It belongs to the thioacetamide class and includes a triazole ring and a sulfur atom linked to the acetamide group. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4S |
| Molecular Weight | 434.6 g/mol |
| CAS Number | 1189974-03-5 |
The compound's synthesis typically involves multi-step organic reactions requiring careful control of conditions such as temperature and solvent choice to ensure high yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm its structure.
While specific mechanisms for N-(2,3-dimethylphenyl)-2-({8-ethyl-3-phenyl-1,4,8-triazaspir[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide are not extensively documented, related compounds often exhibit biological activities through interactions with enzymes or receptors. Potential mechanisms may include:
- Enzyme Inhibition: Compounds with similar structures can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Antitumor Activity: A study explored the effects of similar thioacetamides on cancer cell lines, noting significant cytotoxicity against various tumors. The mechanism was attributed to apoptosis induction via caspase activation.
- Antimicrobial Properties: Research has indicated that compounds with triazole rings demonstrate antimicrobial activity against a range of pathogens. The presence of sulfur in the structure may enhance this activity by disrupting microbial cell membranes.
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Applications
N-(2,3-Dimethylphenyl)-2-({8-Ethyl-3-phenyl-1,4,8-triazaspir[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide's unique structural features position it as a candidate for various applications:
- Pharmaceutical Development: Its potential as an antitumor or antimicrobial agent warrants further exploration in drug development.
- Agricultural Use: The compound may serve as a biofumigant or pesticide due to its biological activity against pests.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Halogenation and Substituent Effects
A closely related analog, 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide (C₂₈H₃₂ClN₄O₂S), differs only by the substitution of the 3-phenyl group with a 4-chlorophenyl moiety . Key comparisons include:
| Property | Target Compound | 4-Chloro Analog |
|---|---|---|
| Molecular Formula | C₂₈H₃₃N₄O₂S | C₂₈H₃₂ClN₄O₂S |
| Molecular Mass (g/mol) | 489.65 | 524.10 |
| Substituent at Position 3 | Phenyl | 4-Chlorophenyl |
| Potential Impact | Enhanced π-π interactions | Increased lipophilicity (Cl) |
The 4-chloro substitution introduces both electronic and steric effects:
- Electronic : The electron-withdrawing chlorine atom may reduce electron density in the aromatic ring, altering binding affinity to targets reliant on charge transfer.
Alkyl Chain Variations
Replacing the 8-ethyl group with smaller (e.g., methyl) or bulkier (e.g., isopropyl) substituents could impact:
- Metabolic Stability : Longer alkyl chains (e.g., ethyl vs. methyl) may reduce oxidative metabolism by cytochrome P450 enzymes.
- Conformational Flexibility : Bulkier groups might restrict the spiro ring’s orientation, affecting target engagement.
Structural and Pharmacological Insights
Crystallographic Data and SHELX Refinement
While direct crystallographic data for the target compound is unavailable in the provided evidence, SHELX software (e.g., SHELXL) is widely used for refining small-molecule structures . Key parameters typically analyzed include:
- Bond lengths/angles : To confirm spiro ring geometry.
- Intermolecular interactions : Hydrogen bonds or sulfur-mediated contacts critical for crystal packing.
Preparation Methods
Cyclocondensation for Spiro Ring Formation
The 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffold is synthesized through a cyclocondensation reaction between a 1,2-diamine and a cyclohexanone derivative. For example, ethylenediamine derivatives react with 4-ethyl-4-phenylcyclohexanone under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) to form the spiro framework.
Representative Conditions:
- Reactants: 1,2-Diaminoethane derivative (1.0 equiv), 4-Ethyl-4-phenylcyclohexanone (1.2 equiv)
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Solvent: Toluene, reflux at 110°C for 12–24 hours
- Yield: 60–75% after recrystallization (ethyl acetate/hexane)
Thiol Group Introduction
The thiol group is introduced via nucleophilic displacement of a leaving group (e.g., chloride) on the triazaspiro intermediate using thiourea or sodium hydrosulfide.
Optimized Protocol:
- Reactants: Triazaspiro chloride (1.0 equiv), Thiourea (2.0 equiv)
- Solvent: Ethanol/water (3:1), reflux at 80°C for 6 hours
- Workup: Acidification with HCl to pH 2–3, extraction with dichloromethane
- Yield: 70–85%
Synthesis of N-(2,3-Dimethylphenyl)-2-Bromoacetamide
Acetylation of 2,3-Dimethylaniline
2,3-Dimethylaniline is acetylated using bromoacetyl bromide in the presence of a base to minimize side reactions.
Procedure:
Purification
Crude product is recrystallized from a toluene/hexane mixture (1:2) to achieve >99% purity by HPLC.
Coupling of Thiol and Bromoacetamide Intermediates
The final step involves a nucleophilic substitution reaction between the triazaspiro thiol and bromoacetamide under basic conditions.
Optimized Reaction Conditions:
Mechanistic Insight:
The thiolate anion (generated in situ) attacks the electrophilic carbon of the bromoacetamide, displacing bromide and forming the sulfanyl bridge. Excess base ensures complete deprotonation of the thiol.
Industrial-Scale Production Considerations
Process Optimization
Waste Mitigation
- Recycling: Recrystallization solvents (benzene/ethyl acetate) are recovered via distillation (210–219°C).
- Byproduct Management: Unreacted bromoacetamide is separated via column chromatography (silica gel, hexane/ethyl acetate gradient).
Characterization and Quality Control
Critical Analytical Data:
- Melting Point: 178–182°C (consistent with spiro-acetamide derivatives).
- ¹H NMR (DMSO-d₆): δ 2.54 (s, CH₃), 6.8–7.6 (m, aromatic protons), 10.2 (s, NH).
- HPLC Purity: >99% (C18 column, acetonitrile/water gradient).
Challenges and Troubleshooting
Thiol Oxidation
Exposure to air leads to disulfide formation, reducing yields. Solutions include:
Spiro Ring Instability
Prolonged heating above 150°C causes ring-opening. Mitigation involves:
- Strict temperature control during cyclocondensation.
- Use of high-boiling solvents (e.g., diphenyl ether) for reflux.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
